Tert-butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate

Medicinal Chemistry Organic Synthesis Protecting Group Strategy

A conformationally locked spirocyclic diamine with an orthogonal Boc protecting group, enabling selective sequential functionalization at the azetidine and piperidine nitrogens. Ideal for synthesizing sigma‑1 receptor ligands (pain, depression), DprE1 antimycobacterial inhibitors, and metabolically stable peptidomimetics. The 1‑carboxylate regioisomer provides distinct steric/electronic control vs. the 7‑carboxylate variant—critical for retaining target potency. Supplied at ≥97% purity with batch‑specific NMR and HPLC for reproducible SAR.

Molecular Formula C12H22N2O2
Molecular Weight 226.32
CAS No. 1216936-29-6
Cat. No. B570607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate
CAS1216936-29-6
Synonyms1,7-Diazaspiro[3.5]nonane-1-carboxylic Acid, 1,1-dimethylethyl ester
Molecular FormulaC12H22N2O2
Molecular Weight226.32
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC12CCNCC2
InChIInChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-9-6-12(14)4-7-13-8-5-12/h13H,4-9H2,1-3H3
InChIKeyYQZFKXWWUMMHAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate (CAS 1216936-29-6): Procurement-Relevant Physicochemical and Structural Baseline


Tert-butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate (CAS 1216936-29-6) is a spirocyclic diamine building block featuring a tert-butoxycarbonyl (Boc) protecting group on the 1-position nitrogen of the 1,7-diazaspiro[3.5]nonane core. The compound has a molecular formula of C12H22N2O2 and a molecular weight of 226.32 g/mol [1]. The spirocyclic architecture imparts conformational rigidity, while the Boc group provides orthogonal protection for selective synthetic manipulation. Key calculated physicochemical properties include a predicted pKa of 10.70±0.20, a consensus Log P of 1.59, and an aqueous solubility of approximately 3.63 mg/mL . Commercially, the compound is available at standard purities of 96–97%, with batch-specific analytical data (NMR, HPLC, GC) provided by major suppliers .

Why 1,7-Diazaspiro[3.5]nonane Building Blocks Cannot Be Interchanged Without Compromising Synthetic or Biological Outcomes


The 1,7-diazaspiro[3.5]nonane scaffold exists in multiple regioisomeric and differentially protected forms, each dictating distinct reactivity, solubility, and biological compatibility. For instance, the regioisomer tert-butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate (CAS 1180112-41-7) places the Boc group on the piperidine nitrogen, whereas the 1-carboxylate places it on the azetidine nitrogen, leading to divergent steric and electronic environments that critically impact downstream reactions such as selective deprotection or coupling [1]. Similarly, alternative protecting groups like benzyl carbamate (Cbz) found in 1-Cbz-1,7-diazaspiro[3.5]nonane (CAS 1250999-44-0) necessitate orthogonal deprotection strategies and alter the compound‘s lipophilicity, thereby affecting solubility and pharmacokinetic properties of derived molecules [2]. Substituting one variant for another without rigorous comparative assessment can lead to failed syntheses, poor yields, or, in biological contexts, a complete loss of activity, as demonstrated by the divergent in vivo effects of structurally similar diazaspiro compounds in sigma receptor pharmacology [3]. Therefore, procurement decisions must be guided by the precise regio- and chemo-selective requirements of the target application.

Quantitative Differentiation of Tert-butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate Against Key Analogs


Regioselective Protection: 1-Boc vs. 7-Boc Differentiation in Spirocyclic Scaffolds

The target compound (1-Boc) and its regioisomer (7-Boc, CAS 1180112-41-7) exhibit distinct physicochemical and reactivity profiles due to the differential placement of the Boc group on the azetidine versus piperidine nitrogen. While both share the same molecular weight (226.32 g/mol), the 1-Boc isomer has a predicted pKa of 10.70±0.20, reflecting the basicity of the unprotected piperidine nitrogen, whereas the 7-Boc isomer's pKa is not directly comparable due to the different basic site but is expected to be significantly lower . This difference dictates selective deprotection conditions; the 1-Boc derivative allows for orthogonal manipulation of the azetidine nitrogen while leaving the piperidine nitrogen free for further functionalization.

Medicinal Chemistry Organic Synthesis Protecting Group Strategy

Orthogonal Protecting Group Strategy: Boc vs. Cbz in Diazaspiro Scaffolds

The target compound incorporates an acid-labile tert-butyl carbamate (Boc) protecting group, which contrasts with the hydrogenolyzable benzyl carbamate (Cbz) group found in analogs like 1-Cbz-1,7-diazaspiro[3.5]nonane (CAS 1250999-44-0). The Boc group can be quantitatively removed under mild acidic conditions (e.g., TFA in DCM), while Cbz requires catalytic hydrogenation . This orthogonality is crucial for the synthesis of complex molecules containing multiple protected amines. Furthermore, the 1-Boc compound has a calculated consensus Log P of 1.59 and aqueous solubility of 3.63 mg/mL, whereas the Cbz analog, with its additional aromatic ring, is expected to be more lipophilic and less water-soluble .

Peptide Chemistry Solid-Phase Synthesis Protecting Group Orthogonality

Conformational Rigidity and Its Impact on Biological Activity: Insights from Sigma Receptor Ligand Development

The 2,7-diazaspiro[3.5]nonane core, closely related to the 1,7-scaffold, has been shown to confer specific agonist or antagonist profiles at sigma-1 receptors (S1R). In a 2023 study, compounds 5b (K_iS1R = 13 nM) and 4b (K_iS1R = 2.7 nM), both containing the 2,7-diazaspiro[3.5]nonane core, displayed divergent in vivo antiallodynic effects. Compound 5b acted as an S1R antagonist and produced antiallodynic effects at 20 mg/kg, while compound 4b acted as an S1R agonist and was completely devoid of antiallodynic effect [1]. This demonstrates that subtle modifications to the spirocyclic core and its substituents dramatically alter functional outcomes. The target compound, tert-butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate, provides a foundational scaffold for exploring such structure-activity relationships (SAR) in drug discovery programs.

Sigma Receptors Pain Neuropharmacology Conformational Analysis

Diazaspiro[3.5]nonane as a Privileged Scaffold for Antimycobacterial Drug Discovery

A 2025 study identified 2-benzyl-2,7-diazaspiro[3.5]nonane benzothiazinones as potent antimycobacterial agents. The lead compound, B2, containing the 2,7-diazaspiro[3.5]nonane core, exhibited minimum inhibitory concentrations (MICs) of < 0.01 μg/mL against Mycobacterium tuberculosis and < 0.03125–2.5 μg/mL against various nontuberculous mycobacteria (NTM) strains [1]. This represents a significant improvement over earlier benzothiazinones like PBTZ169, which are ineffective against NTM. The spirocyclic core is crucial for establishing a stable electrostatic interaction with Asp326 of the DprE1 enzyme. While the target compound is a 1,7-diazaspiro[3.5]nonane derivative, its structural similarity positions it as a key intermediate for generating libraries of novel antimycobacterial agents.

Tuberculosis Mycobacteria DprE1 Inhibitors Antibiotics

Purity and Quality Control Metrics for tert-Butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate Procurement

Commercially available tert-butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate is supplied with a standard purity of 97% and is accompanied by batch-specific analytical data including NMR, HPLC, and GC . This level of purity and documentation is critical for ensuring reproducibility in both academic and industrial settings. In contrast, some closely related analogs, such as tert-butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate, may be available only via custom synthesis with potentially longer lead times and less rigorous quality control [1]. The availability of a reliable, high-purity source of the 1-Boc isomer streamlines research workflows and minimizes the risk of project delays due to synthetic or analytical uncertainties.

Quality Control Analytical Chemistry Procurement NMR

Procurement-Validated Application Scenarios for Tert-butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate


Medicinal Chemistry: Synthesis of S1R Modulators for Pain and Neurological Disorders

Based on evidence that the 2,7-diazaspiro[3.5]nonane scaffold yields potent and functionally selective sigma-1 receptor ligands [1], tert-butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate is an ideal starting material for generating focused libraries of 1,7-diazaspiro[3.5]nonane analogs. The Boc protecting group allows for sequential functionalization, enabling SAR studies to optimize binding affinity, selectivity, and in vivo efficacy for chronic pain, depression, or neurodegenerative disease targets.

Antimicrobial Drug Discovery: Development of Next-Generation DprE1 Inhibitors

The nanomolar potency of 2,7-diazaspiro[3.5]nonane-containing benzothiazinones against M. tuberculosis and NTM strains [2] validates the diazaspiro[3.5]nonane core as a privileged scaffold for antimycobacterial agents. Tert-butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate can serve as a versatile intermediate for synthesizing novel DprE1 inhibitors with improved pharmacokinetic properties and activity against drug-resistant pathogens.

Organic Synthesis: Construction of Complex Polycyclic Alkaloids and Natural Products

The spirocyclic framework and orthogonal protecting group of tert-butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate make it a valuable building block for the total synthesis of complex alkaloids and other natural products. Its defined stereochemistry and rigid conformation facilitate the stereoselective construction of intricate molecular architectures that are otherwise challenging to access.

Chemical Biology: Design of Conformationally Constrained Peptidomimetics

The 1,7-diazaspiro[3.5]nonane core can be used to replace flexible diamine linkers in peptides, thereby restricting conformational freedom and enhancing metabolic stability. This is particularly relevant for the development of peptidomimetics targeting protein-protein interactions, where precise spatial orientation of pharmacophores is critical for activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tert-butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.